molecular formula C17H14O6 B1599014 4'-METHYLCHRYSOERIOL CAS No. 4712-12-3

4'-METHYLCHRYSOERIOL

Cat. No.: B1599014
CAS No.: 4712-12-3
M. Wt: 314.29 g/mol
InChI Key: AOLOMULCAJQEIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methylchrysoeriol typically involves the use of starting materials such as 3,4-dimethoxybenzaldehyde and 2,4,6-trihydroxyacetophenone. The reaction proceeds through a series of steps including condensation, cyclization, and methylation under controlled conditions. The final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods: Industrial production of 4’-Methylchrysoeriol may involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often employing automated systems for reaction monitoring and product purification .

Chemical Reactions Analysis

Types of Reactions: 4’-Methylchrysoeriol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4’-Methylchrysoeriol has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4’-Methylchrysoeriol involves the inhibition of cytochrome P450 enzymes. It binds to the active site of these enzymes, preventing the metabolism of substrates and leading to altered cellular processes. The compound specifically targets human P450 1B1-dependent ethoxyresorufin-O-deethylase, which is involved in the metabolism of various xenobiotics and endogenous compounds .

Comparison with Similar Compounds

Uniqueness: 4’-Methylchrysoeriol is unique due to its specific inhibitory effects on cytochrome P450 1B1-dependent ethoxyresorufin-O-deethylase, making it a valuable tool in enzyme inhibition studies and potential therapeutic applications .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-13-4-3-9(5-15(13)22-2)14-8-12(20)17-11(19)6-10(18)7-16(17)23-14/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLOMULCAJQEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197043
Record name Kampferol-3,4'-dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4712-12-3
Record name Kampferol-3,4'-dimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,4'-dimethoxyflavone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Kampferol-3,4'-dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KAMPFEROL-3,4'-DIMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FHI2X224O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

7-benzyloxy-3',4',5-trimethoxy flavone (565 mg, 1.35 mmol) was dissolved in 17 mL of methylenechloride, and then 1M of boron trichloride (3.79 mL, 3 equivalents) was added at temperature of 0° C. Then the reaction mixture was stirred for 30 minutes. When aqueous sodium acetate solution (5 mL) was added to the resultant reaction mixture, the product was obtained as a yellow crystal. The product was triturated with hexane and filtered to give the titled product (271 mg, 64%).
Quantity
565 mg
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
3.79 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
64%

Synthesis routes and methods II

Procedure details

1 kg of 3′,5,7-trihydroxy-4′-methoxy flavone-7-rutinoside and 454 g of potassium carbonate were dissolved in dimethylformamide at 10° C., which was heated and stirred at 90° C. for 8 hours. The reaction solution was cooled to room temperature. To the solution was added 1 kg of iodomethane, followed by stirring at room temperature for 12 hours. Upon completing the reaction, 50 L of mixed solution of ethyl acetate and dichloromethane (3:2) was added thereto. The resultant solution was stirred for 30 minutes and then filtered. 5.2 L of methanol and 5 kg of conc. hydrochloric acid were added to the filtered solid, followed by heating to reflux at 65° C. for 8 hours. The reaction mixture was cooled down to room temperature. The precipitated solid were collected by filtration and washed with a small amount of methanol to give a desired compound (yellow solid, 426 g, yield: 82%).
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
454 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
[Compound]
Name
mixed solution
Quantity
50 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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